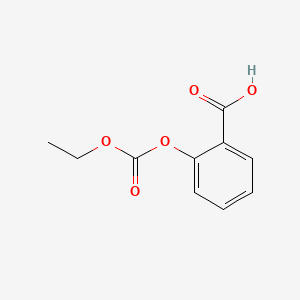

2-ethoxycarbonyloxybenzoic acid

Description

2-Ethoxycarbonyloxybenzoic acid (IUPAC name: 2-[(ethoxycarbonyl)oxy]benzoic acid) is an ester derivative of salicylic acid, where the hydroxyl group at the 2-position is substituted with an ethoxycarbonyloxy group. This modification enhances its lipophilicity and alters its reactivity compared to salicylic acid, making it valuable in pharmaceutical and organic synthesis applications.

Propriétés

Numéro CAS |

14216-33-2 |

|---|---|

Formule moléculaire |

C10H10O5 |

Poids moléculaire |

210.18 g/mol |

Nom IUPAC |

2-ethoxycarbonyloxybenzoic acid |

InChI |

InChI=1S/C10H10O5/c1-2-14-10(13)15-8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,11,12) |

Clé InChI |

CULQSUABDCVMTA-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)OC1=CC=CC=C1C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, ethyl ester, ester with salicylic acid typically involves the esterification reaction between salicylic acid and ethyl alcohol in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up by using large reactors and continuous flow processes. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient and large-scale production. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution: The ester can undergo nucleophilic substitution reactions with various nucleophiles to form different products.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: Salicylic acid and ethyl alcohol.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity and stability make it a valuable building block in organic synthesis .

Biology: In biological research, the compound is used to study the effects of esters on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: The compound is used in the formulation of various medications, particularly those with anti-inflammatory and analgesic properties. It is also used in the development of new drug delivery systems .

Industry: In the industrial sector, the compound is used in the production of fragrances, flavors, and food additives. Its pleasant aroma makes it a popular choice in the fragrance industry .

Mécanisme D'action

The mechanism of action of carbonic acid, ethyl ester, ester with salicylic acid involves its hydrolysis to release salicylic acid, which is known for its anti-inflammatory and analgesic properties. Salicylic acid inhibits the enzyme cyclooxygenase, which is involved in the production of prostaglandins, thereby reducing inflammation and pain .

Comparaison Avec Des Composés Similaires

2-[(Methoxycarbonyl)oxy]benzoic Acid (CAS 14216-34-3)

- Structural Difference : Contains a methoxy group instead of ethoxy.

- Properties : Higher polarity due to the shorter alkyl chain, leading to lower lipophilicity compared to the ethoxy analog. Commonly used as a precursor in polymer chemistry .

- Synthesis : Typically prepared via esterification of salicylic acid with methyl chloroformate.

2-Ethoxybenzoic Acid (CAS 134-11-2)

- Structural Difference : Lacks the carbonyloxy group, retaining only the ethoxy substituent.

- Properties: Molecular weight: 166.18 g/mol . Melting point: 174°C (at 15 mm Hg) . Solubility: Slightly soluble in water, soluble in ethanol and ether .

- Applications: Used as a pharmaceutical intermediate (e.g., in nonsteroidal anti-inflammatory drugs) .

2-((2-Chloroethoxy)carbonyl)benzoic Acid (CAS 6139-60-2)

- Structural Difference : Chloro substituent in the ethoxy chain.

- Properties: Increased reactivity due to the electron-withdrawing chlorine atom. Likely exhibits higher toxicity compared to non-halogenated analogs .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | LogP |

|---|---|---|---|---|

| 2-Ethoxycarbonyloxybenzoic acid* | ~210 (estimated) | 110–120 (predicted) | Low water solubility; soluble in organic solvents | ~2.5 |

| 2-[(Methoxycarbonyl)oxy]benzoic acid | 196.16 | 95–100 | Moderate in ethanol, low in water | ~1.8 |

| 2-Ethoxybenzoic acid | 166.18 | 174 | Low in water; soluble in ethanol, ether | 1.78 |

| 2-((2-Chloroethoxy)carbonyl)benzoic acid | 228.63 | Not reported | Likely soluble in polar aprotic solvents | ~2.7 |

Reactivity and Stability

- Ester Hydrolysis : The ethoxycarbonyloxy group in 2-ethoxycarbonyloxybenzoic acid is susceptible to hydrolysis under acidic or alkaline conditions, releasing salicylic acid and ethyl carbonate. This contrasts with 2-ethoxybenzoic acid, which lacks this labile ester group .

- Hydrogen Bonding : Crystallographic studies of related compounds (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid) reveal intermolecular O–H⋯O and C–H⋯O hydrogen bonds, stabilizing the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.